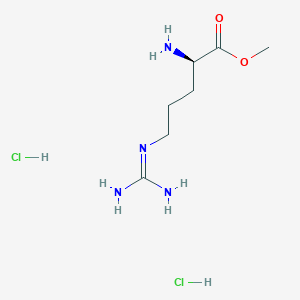

H-D-Arg-OMe.2HCl

Description

BenchChem offers high-quality H-D-Arg-OMe.2HCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about H-D-Arg-OMe.2HCl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl (2R)-2-amino-5-(diaminomethylideneamino)pentanoate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N4O2.2ClH/c1-13-6(12)5(8)3-2-4-11-7(9)10;;/h5H,2-4,8H2,1H3,(H4,9,10,11);2*1H/t5-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQYZOBNLCUAXLF-ZJIMSODOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCCN=C(N)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CCCN=C(N)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00507741 | |

| Record name | Methyl N~5~-(diaminomethylidene)-D-ornithinate--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00507741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78851-84-0 | |

| Record name | Methyl N~5~-(diaminomethylidene)-D-ornithinate--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00507741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is H-D-Arg-OMe.2HCl

An In-Depth Technical Guide to H-D-Arginine Methyl Ester Dihydrochloride (H-D-Arg-OMe.2HCl): A Strategic Tool in Modern Peptide and Drug Development

Abstract

H-D-Arginine methyl ester dihydrochloride (H-D-Arg-OMe.2HCl) is a protected, non-natural amino acid derivative that serves as a critical building block and research tool for chemists and pharmacologists. Its primary strategic value lies in the D-enantiomeric configuration of its alpha-carbon, which imparts significant resistance to enzymatic degradation when incorporated into peptide chains. This technical guide provides a comprehensive overview of H-D-Arg-OMe.2HCl, designed for researchers, scientists, and drug development professionals. We will explore its foundational chemical properties, provide detailed protocols for its synthesis and characterization, and elucidate its core applications in peptide synthesis and biochemical research. By synthesizing technical data with field-proven insights, this document serves as an authoritative resource for leveraging H-D-Arg-OMe.2HCl to overcome the inherent stability limitations of L-peptide-based therapeutics.

Foundational Chemistry and Physicochemical Properties

Chemical Identity and Structure

H-D-Arg-OMe.2HCl is the dihydrochloride salt of the methyl ester of D-arginine. The "D" designation refers to the stereochemistry at the α-carbon, making it the mirror image of the naturally occurring L-arginine. The methyl ester (-OMe) group protects the C-terminal carboxylic acid, preventing its participation in unwanted side reactions during chemical synthesis, such as peptide coupling. The dihydrochloride (.2HCl) form enhances the compound's stability and solubility in aqueous and polar organic solvents, simplifying its handling and application in various reaction media.

-

IUPAC Name: Methyl (2R)-2-amino-5-(diaminomethylideneamino)pentanoate dihydrochloride

Physicochemical Data Summary

The physical and chemical properties of H-D-Arg-OMe.2HCl are critical for its effective use in experimental design. The data below is compiled from typical supplier specifications and safety data sheets.

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | ~190 °C (with decomposition) | [3][5][6] |

| Solubility | Soluble in water and methanol. | [5] |

| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. | [4][7] |

The Significance of D-Stereochemistry in a Biological Context

The foundational principle behind the utility of H-D-Arg-OMe.2HCl in drug development is its chirality. Biological systems, particularly enzymatic pathways, are highly stereospecific. Proteases, the enzymes responsible for peptide and protein degradation, have active sites evolved to recognize and cleave peptide bonds flanked by L-amino acids.[8] By strategically incorporating a D-amino acid, such as D-arginine, into a peptide sequence, the resulting peptide becomes a poor substrate for these enzymes. This "proteolytic shield" dramatically increases the peptide's resistance to degradation, leading to a significantly longer in vivo half-life, enhanced bioavailability, and prolonged therapeutic effect.[8][9][10] This concept is a cornerstone of modern peptide drug design, transforming transient signaling molecules into viable therapeutic agents.[9][11]

Synthesis and Quality Control

Principle of Synthesis: Fischer Esterification of D-Arginine

The synthesis of H-D-Arg-OMe.2HCl is typically achieved through a Fischer esterification of D-arginine. This acid-catalyzed reaction involves treating the amino acid with an excess of methanol, which serves as both the solvent and the reactant. A strong acid catalyst is required to protonate the carboxylic acid, making it more susceptible to nucleophilic attack by methanol. Thionyl chloride (SOCl₂) is a particularly effective reagent as it reacts with methanol in situ to generate anhydrous HCl gas and methyl sulfite, driving the reaction forward.[12] An alternative, convenient method uses trimethylchlorosilane (TMSCl).[13]

Detailed Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes a robust method for synthesizing H-D-Arg-OMe.2HCl from D-arginine using methanol and thionyl chloride.

CAUTION: This procedure involves corrosive and irritating chemicals. It must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Materials:

-

D-Arginine (free base)

-

Anhydrous Methanol (MeOH)

-

Thionyl Chloride (SOCl₂)

-

Anhydrous Diethyl Ether or tert-Butyl methyl ether

-

Round-bottom flask with a magnetic stir bar

-

Ice bath

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Syringe for reagent addition

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Reaction Setup: Place anhydrous methanol (e.g., 50 mL for 5g of D-Arginine) into a dry round-bottom flask equipped with a magnetic stir bar. Cool the flask in an ice bath to 0 °C.

-

Acid Catalyst Generation: While stirring, slowly add thionyl chloride (2.0 molar equivalents) to the cold methanol dropwise via syringe over 15-20 minutes.[12] This reaction is exothermic and generates HCl gas. Maintain the temperature at 0 °C.

-

Substrate Addition: Once the addition of thionyl chloride is complete, add D-arginine (1.0 molar equivalent) portion-wise to the stirred solution.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Attach a reflux condenser and heat the reaction mixture to a gentle reflux (approx. 65 °C) for 4-6 hours, or until TLC/LC-MS analysis indicates the complete consumption of the starting material.

-

Work-up and Isolation: Cool the reaction mixture to room temperature, then chill it in an ice bath.

-

Precipitation: Slowly add anhydrous diethyl ether to the cold solution with stirring until a white precipitate forms. The ether acts as an anti-solvent, causing the polar salt product to crystallize.

-

Crystallization: Allow the flask to stand in the ice bath for at least 30 minutes to ensure complete crystallization.[12]

-

Filtration: Collect the white crystalline product by vacuum filtration. Wash the crystals on the filter with two portions of cold, anhydrous diethyl ether to remove any residual impurities.

-

Drying: Dry the product under a high vacuum to yield H-D-Arg-OMe.2HCl.

Workflow for Synthesis & Purification

Caption: Workflow for the synthesis of H-D-Arg-OMe.2HCl.

Analytical Characterization for Quality Assurance

The identity and purity of the synthesized H-D-Arg-OMe.2HCl must be confirmed using standard analytical techniques. This self-validating system ensures the material is suitable for downstream applications.

| Technique | Expected Results |

| ¹H-NMR | Characteristic signals for the methyl ester protons (~3.8 ppm), the α-proton (~4.2 ppm), and side-chain methylene protons (~1.6-3.2 ppm) would be observed. Integration should match the expected proton count. The spectrum would be similar to its L-isomer.[14][15] |

| ¹³C-NMR | Signals corresponding to the ester carbonyl carbon (~170 ppm), the α-carbon (~53 ppm), the methyl ester carbon (~52 ppm), and the guanidinium carbon (~157 ppm) should be present.[15] |

| Mass Spec (ESI-MS) | The spectrum should show a prominent ion corresponding to the protonated free base [M+H]⁺ at m/z ~189.14, confirming the correct molecular mass of the esterified arginine. |

| Purity (HPLC) | A reverse-phase HPLC analysis should show a single major peak, typically with >98% purity. |

Core Applications in Research and Development

Enhancing Peptide Stability: The "Proteolytic Shield"

The primary application of H-D-Arg-OMe.2HCl is as a synthetic precursor for peptides with enhanced biological stability. Proteolytic enzymes, such as trypsin and chymotrypsin, are essential for protein turnover but represent a major barrier to the clinical success of peptide drugs. These enzymes have chiral active sites that specifically recognize L-amino acid residues. The incorporation of a D-amino acid creates a peptide bond that is sterically incompatible with the enzyme's active site, effectively halting degradation at that position.[8][9][16]

Caption: D-amino acids act as a shield against enzymatic cleavage.

Application in Peptide Synthesis

H-D-Arg-OMe.2HCl serves as a valuable building block for arginine-containing peptides, primarily in solution-phase synthesis where the methyl ester provides temporary C-terminal protection.[5] In the more common Solid-Phase Peptide Synthesis (SPPS), the analogous building block, Fmoc-D-Arg(Pbf)-OH, is used. The principle, however, remains the same: the incorporation of a D-arginine residue. The following protocol outlines the general steps for incorporating such a residue using modern SPPS.

Experimental Protocol: Incorporation of a D-Arginine Residue in Fmoc-SPPS

This workflow illustrates the coupling of Fmoc-D-Arg(Pbf)-OH to a growing peptide chain on a solid support.

Principle: The temporary Fmoc protecting group on the N-terminus of the resin-bound peptide is removed with a weak base (piperidine). The next amino acid, Fmoc-D-Arg(Pbf)-OH, is pre-activated with a coupling reagent (e.g., HBTU/DIEA) and added to the resin to form a new peptide bond. The Pbf group protects the reactive side-chain guanidinium group of arginine.[17]

Procedure:

-

Resin Preparation: Start with a suitable resin (e.g., Rink Amide) with the preceding amino acid already attached and N-terminally Fmoc-protected. Swell the resin in a suitable solvent like Dimethylformamide (DMF).

-

Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group, exposing a free N-terminal amine. Wash the resin thoroughly with DMF.

-

Amino Acid Activation: In a separate vessel, dissolve Fmoc-D-Arg(Pbf)-OH (3-4 equivalents) and a coupling activator like HBTU (3-4 equivalents) in DMF. Add N,N-Diisopropylethylamine (DIEA) (6-8 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.

-

Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours to allow the coupling reaction to proceed to completion.

-

Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts. A small sample can be taken for a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling.

-

Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.[17]

-

Final Cleavage: Once the synthesis is complete, the peptide is cleaved from the resin and all side-chain protecting groups (including Pbf) are removed simultaneously using a strong acid cocktail, typically containing Trifluoroacetic acid (TFA) and scavengers.[18]

As a Tool in Nitric Oxide Synthase (NOS) Pathway Research

While L-arginine is the natural substrate for nitric oxide synthase (NOS) to produce nitric oxide (NO), a critical signaling molecule, D-arginine is not.[19] This makes D-arginine and its derivatives valuable as negative controls in studies of the NO pathway. Furthermore, chemically modified derivatives, such as Nω-Nitro-D-arginine methyl ester (D-NAME), serve as inhibitors of NOS and are used to probe the physiological and pathological roles of NO in areas like cardiovascular research and neuroscience.[1][20] H-D-Arg-OMe.2HCl can serve as a starting material for the synthesis of such specialized research probes.

Advanced Considerations for Drug Development

Metabolic Fate: Ester Hydrolysis vs. Amide Bond Stability

While the D-amino acid configuration provides excellent protection against proteases, drug developers must consider the metabolic fate of the entire molecule. The methyl ester group in H-D-Arg-OMe.2HCl is susceptible to hydrolysis by endogenous esterase enzymes in vivo. This can convert the molecule into D-arginine and methanol.[21] This property can be either a liability or an asset. If the intended bioactive molecule is the D-arginine-containing peptide, ester hydrolysis might be an unwanted inactivation step. Conversely, this feature can be exploited in prodrug design, where an esterified peptide is used to improve properties like cell permeability, relying on intracellular esterases to release the active, free-acid form of the peptide.

Safety, Handling, and Storage

Proper handling of H-D-Arg-OMe.2HCl is essential for laboratory safety. The compound is supplied as a dihydrochloride salt, which is generally stable but can be irritating.

| Safety Aspect | Recommendation | Source(s) |

| Inhalation | May cause respiratory tract irritation. Avoid breathing dust. Use in a well-ventilated area. | [7][22] |

| Skin Contact | May cause skin irritation. Wear protective gloves. | [7] |

| Eye Contact | May cause eye irritation. Wear safety goggles or a face shield. | [7] |

| Ingestion | May be harmful if swallowed. | [7] |

| Spills | Use appropriate tools to sweep up spilled solid material into a waste container. | [7] |

| Storage | Keep container tightly closed in a dry and cool place. | [4][7][22] |

Conclusion: The Strategic Value of H-D-Arg-OMe.2HCl

H-D-Arginine methyl ester dihydrochloride is more than a simple amino acid derivative; it is a strategic tool that directly addresses one of the most significant challenges in peptide-based drug development: proteolytic instability. Its D-stereochemistry provides a robust and predictable method for enhancing the in vivo half-life of therapeutic peptides. For researchers and drug developers, a thorough understanding of its chemical properties, synthesis, and applications is essential for designing next-generation peptide therapeutics with improved efficacy and pharmacokinetic profiles. By enabling the creation of peptides that can withstand the harsh biological environment, H-D-Arg-OMe.2HCl and its analogs will continue to be indispensable reagents in the advancement of peptide science and medicine.

References

-

D-Arginine methyl ester dihydrochloride - Chem-Impex. (URL: [Link])

-

L-Arginine methyl ester dihydrochloride | 26340-89-6 - J&K Scientific. (URL: [Link])

-

Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - National Library of Medicine. (URL: [Link])

-

The Significance of D-Amino Acids in Peptide Therapeutics: Featuring Fmoc-D-Asp-OH - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

-

L-Arginine methyl ester dihydrochloride - Chem-Impex. (URL: [Link])

-

H-Arg-OMe.2HCL | CAS#:26340-89-6 - Chemsrc. (URL: [Link])

-

The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PubMed Central. (URL: [Link])

-

MSDS - Safety Data Sheet - AnaSpec. (URL: [Link])

-

D-amino acids – Knowledge and References - Taylor & Francis Online. (URL: [Link])

-

Nω-Nitro-D-arginine methyl ester hydrochloride - Chem-Impex. (URL: [Link])

-

H-Arg-OMe·2HCl - MySkinRecipes. (URL: [Link])

-

SAFETY DATA SHEET - AFG Bioscience. (URL: [Link])

-

In vivo metabolites of N omega-nitro-L-arginine methyl ester - PubMed. (URL: [Link])

-

H-Arg-OMe 2HCl [26340-89-6] - Aapptec Peptides. (URL: [Link])

-

Lipophilic Arginine Esters: The Gateway to Preservatives without Side Effects | Molecular Pharmaceutics - ACS Publications. (URL: [Link])

-

Synthesis of Selectively 13C/2H/15N‐ Labeled Arginine to Probe Protein Conformation and Interaction by NMR Spectroscopy - NIH. (URL: [Link])

-

Overview of Custom Peptide Synthesis - GenScript. (URL: [Link])

-

Global analysis of protein arginine methylation - PMC - NIH. (URL: [Link])

-

Exploring the Arginine Methylome by Nuclear Magnetic Resonance Spectroscopy - PubMed. (URL: [Link])

-

Chemical probes and methods for the study of protein arginine methylation - PMC - NIH. (URL: [Link])

-

Expanding Peptide Chemical Space via Acid-Mediated Arginine Modification - PMC - NIH. (URL: [Link])

-

(PDF) Global analysis of protein arginine methylation - ResearchGate. (URL: [Link])

-

Synthesis of Amino Acid Methyl Ester Hydrochloride - Pianeta Chimica. (URL: [Link])

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry - AAPPTec. (URL: [Link])

-

A Convenient Synthesis of Amino Acid Methyl Esters - MDPI. (URL: [Link])

-

Crystal structure and characterization of L-arginine dichloride monohydrate and L-arginine dibromide monohydrate | Request PDF - ResearchGate. (URL: [Link])

-

¹H-NMR spectra of Lys (a) and Arg (b) in DCl/DMSO-d6, UiO-66-NH2... - ResearchGate. (URL: [Link])

-

Conformational Analysis of Neutral and Ionic Arginine Forms Using DFT Methods - PMC. (URL: [Link])

Sources

- 1. H-D-ARG-OME 2HCL | 78851-84-0 [chemicalbook.com]

- 2. 78851-84-0 CAS MSDS (H-D-ARG-OME 2HCL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. H-Arg-OMe.2HCL | CAS#:26340-89-6 | Chemsrc [chemsrc.com]

- 4. afgsci.com [afgsci.com]

- 5. H-Arg-OMe·2HCl [myskinrecipes.com]

- 6. L-精氨酸甲酯 二盐酸盐 ≥98.0% (AT) | Sigma-Aldrich [sigmaaldrich.com]

- 7. peptide.com [peptide.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pianetachimica.it [pianetachimica.it]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Synthesis of Selectively 13C/2H/15N‐ Labeled Arginine to Probe Protein Conformation and Interaction by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. taylorandfrancis.com [taylorandfrancis.com]

- 17. peptide.com [peptide.com]

- 18. Overview of Custom Peptide Synthesis [peptide2.com]

- 19. chemimpex.com [chemimpex.com]

- 20. chemimpex.com [chemimpex.com]

- 21. In vivo metabolites of N omega-nitro-L-arginine methyl ester: methanol and N omega-nitro-L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. fishersci.com [fishersci.com]

H-D-Arg-OMe·2HCl: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth exploration of D-Arginine methyl ester dihydrochloride (H-D-Arg-OMe·2HCl), a critical amino acid derivative for researchers and professionals in drug development and life sciences. We will delve into its chemical structure, physicochemical properties, synthesis, and key applications, with a focus on its role in peptide synthesis. This document is designed to be a practical resource, offering not just data, but also insights into the rationale behind its use in various experimental contexts.

Chemical Identity and Structural Elucidation

H-D-Arg-OMe·2HCl is the dihydrochloride salt of the methyl ester of D-arginine, an unnatural isomer of the proteinogenic amino acid L-arginine.[1] The presence of the D-enantiomer is crucial for specific applications where resistance to enzymatic degradation is desired. The methyl ester group protects the C-terminal carboxylic acid, while the dihydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in various synthetic and biological protocols.[2]

Molecular Structure:

Caption: Chemical structure of H-D-Arg-OMe·2HCl.

Physicochemical Properties

A thorough understanding of the physicochemical properties of H-D-Arg-OMe·2HCl is fundamental for its effective application in research and development.

| Property | Value | Source(s) |

| CAS Number | 78851-84-0 | [1][3] |

| Molecular Formula | C₇H₁₈Cl₂N₄O₂ | [3][4] |

| Molecular Weight | 261.15 g/mol | [3][4][5] |

| Appearance | White to off-white crystalline solid or powder | [3] |

| Melting Point | ~190 °C (decomposes) | [2][6] |

| Solubility | Soluble in methanol. | [4] |

| Storage Temperature | 2-8°C, sealed in a dry environment. | [3][4] |

Synthesis and Purification

The synthesis of amino acid methyl esters, including H-D-Arg-OMe·2HCl, is a well-established process in organic chemistry. A common and convenient method involves the esterification of the corresponding amino acid with methanol in the presence of a catalyst.

A widely used method for the synthesis of amino acid methyl ester hydrochlorides is the reaction of the amino acid with methanol in the presence of trimethylchlorosilane (TMSCl).[7] This method is favored for its mild reaction conditions and good to excellent yields.[7]

Synthetic Workflow:

Caption: General workflow for the synthesis of H-D-Arg-OMe·2HCl.

The causality behind this choice of reagents lies in the in-situ generation of HCl from the reaction of TMSCl and methanol, which catalyzes the esterification while also protecting the amino groups as their hydrochloride salts. The purification typically involves recrystallization to obtain a high-purity product.

Applications in Peptide Synthesis

The primary application of H-D-Arg-OMe·2HCl is as a protected amino acid derivative in peptide synthesis, particularly for the incorporation of D-arginine residues into peptide chains.[2] The use of the D-isomer can confer resistance to proteolysis, thereby increasing the in vivo half-life of peptide-based therapeutics.

Role in Solid-Phase Peptide Synthesis (SPPS):

In Fmoc-based SPPS, the arginine side chain's guanidinium group is strongly basic and requires protection to prevent side reactions during peptide chain elongation.[8] While H-D-Arg-OMe·2HCl has its C-terminus protected by a methyl ester, for incorporation into a growing peptide chain on a solid support, the α-amino group would typically be protected with an Fmoc group (Fmoc-D-Arg(Pbf)-OH is a common commercially available derivative). The methyl ester in H-D-Arg-OMe·2HCl makes it more suitable for solution-phase peptide synthesis or as a starting material for further derivatization.

Conceptual Workflow in Peptide Elongation:

Sources

- 1. H-D-ARG-OME 2HCL | 78851-84-0 [chemicalbook.com]

- 2. H-Arg-OMe·2HCl [myskinrecipes.com]

- 3. echemi.com [echemi.com]

- 4. 78851-84-0 CAS MSDS (H-D-ARG-OME 2HCL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. H-Arg-OMe.2HCL | TargetMol [targetmol.com]

- 6. H-Arg-OMe.2HCL | CAS#:26340-89-6 | Chemsrc [chemsrc.com]

- 7. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

D-Arginine methyl ester dihydrochloride synthesis pathway

An In-depth Technical Guide to the Synthesis of D-Arginine Methyl Ester Dihydrochloride

Authored by: A Senior Application Scientist

Foreword: The Strategic Importance of D-Arginine Methyl Ester Dihydrochloride

In the landscape of pharmaceutical development and biochemical research, D-Arginine methyl ester dihydrochloride stands out as a critical chiral building block and a significant precursor molecule.[1] Its applications are diverse, ranging from its use as a precursor in the synthesis of complex pharmaceuticals targeting cardiovascular and metabolic diseases to its role in biochemical studies of nitric oxide synthase.[1][2] The ester modification enhances its solubility and handling characteristics compared to the parent amino acid, D-Arginine, making it an invaluable intermediate for peptide synthesis and protein engineering.[1] This guide provides a detailed exploration of its synthesis, grounded in fundamental chemical principles and validated laboratory practices, to empower researchers and drug development professionals in their scientific endeavors.

Part 1: Foundational Principles of Synthesis - A Strategic Overview

The synthesis of D-Arginine methyl ester dihydrochloride is fundamentally an esterification of the carboxylic acid group of D-Arginine. The primary challenge in this transformation lies in the multifunctional nature of the arginine molecule, which contains a primary amine (α-amino group) and a strongly basic guanidinium group in its side chain. A successful synthesis must selectively target the carboxylic acid for esterification without inducing unwanted side reactions at these nucleophilic nitrogen centers.

The most direct and industrially prevalent route is the Fischer-Speier Esterification .[3][4] This classic method leverages a simple yet elegant principle: conducting the reaction in a large excess of an alcohol (methanol) under strongly acidic conditions. The acid catalyst serves a dual purpose:

-

Activation of the Carboxyl Group: The acid protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon and making it susceptible to nucleophilic attack by the weakly nucleophilic methanol.[4][5]

-

In-Situ Protection: The strongly acidic medium protonates the α-amino and guanidinium groups. This positive charge effectively deactivates their nucleophilicity, preventing them from participating in side reactions such as amide formation.[3] The final product is naturally isolated as the stable dihydrochloride salt.

Alternative methods, such as those employing thionyl chloride (SOCl₂) or trimethylchlorosilane (TMSCl) in methanol, also rely on the in-situ generation of hydrochloric acid to catalyze the reaction under Fischer-Speier conditions.[3][6][7][8] While other complex esterification methods exist (e.g., Steglich esterification), the Fischer-Speier approach is preferred for this specific molecule due to its cost-effectiveness, operational simplicity, and the compatibility of the substrate with strong acid.[9]

Reaction Mechanism: Fischer-Speier Esterification

The mechanism proceeds through a series of equilibrium steps. The overall reaction is driven to completion by using a large excess of methanol as the solvent, shifting the equilibrium towards the product side according to Le Châtelier's principle.

Caption: Mechanism of Fischer-Speier Esterification for D-Arginine.

Part 2: A Validated Experimental Protocol

This section details a robust, self-validating protocol for the synthesis of D-Arginine methyl ester dihydrochloride. Each step is designed for clarity, safety, and reproducibility.

Experimental Workflow Overview

Caption: Step-by-step workflow for the synthesis of D-Arginine methyl ester dihydrochloride.

Detailed Step-by-Step Methodology

Materials and Reagents:

-

D-Arginine (free base or hydrochloride salt)

-

Anhydrous Methanol (MeOH)

-

Acetyl Chloride (or Thionyl Chloride)

-

Diethyl Ether (anhydrous)

-

Round-bottom flask with reflux condenser and drying tube

-

Magnetic stirrer and heat source

-

Rotary evaporator

-

Standard laboratory glassware

Protocol:

-

Preparation of Acidic Methanol (Caution: Exothermic reaction, perform in a fume hood):

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and submerged in an ice-water bath, add 100 mL of anhydrous methanol.

-

Slowly, dropwise, add acetyl chloride (8.0 mL, ~0.11 mol). The acetyl chloride reacts with methanol to generate HCl in situ, creating an approximately 1.1 M solution of HCl in methanol. This method is often safer and more convenient than bubbling HCl gas.

-

Allow the solution to stir in the ice bath for 15-20 minutes.

-

-

Reaction Execution:

-

To the cold, stirring acidic methanol, add D-Arginine (10.0 g, 0.057 mol) in one portion.

-

Remove the ice bath and equip the flask with a reflux condenser protected by a calcium chloride drying tube.

-

Heat the mixture to reflux (approximately 65 °C) using a heating mantle. Maintain a gentle reflux for 4-6 hours.

-

Causality: Refluxing provides the necessary activation energy for the reaction. The anhydrous conditions maintained by the drying tube are critical to prevent the reverse reaction (ester hydrolysis) and drive the equilibrium towards the product.

-

-

Reaction Monitoring (Self-Validation):

-

Progress can be monitored by Thin Layer Chromatography (TLC).

-

Prepare a sample by taking a small aliquot of the reaction mixture and neutralizing it with a drop of triethylamine.

-

Eluent System: A polar system such as n-butanol:acetic acid:water (4:1:1).

-

Visualization: Ninhydrin stain. The starting material (D-Arginine) and the product will have different Rf values. The reaction is complete when the spot corresponding to D-Arginine has disappeared.

-

-

Work-up and Isolation:

-

Once the reaction is complete, cool the flask to room temperature.

-

Remove the solvent (methanol) and excess HCl under reduced pressure using a rotary evaporator. The bath temperature should not exceed 40 °C to prevent product degradation.

-

The result will be a white solid or a viscous oil, which is the crude D-Arginine methyl ester dihydrochloride.

-

-

Purification (Self-Validation):

-

The most effective purification method is recrystallization.

-

Dissolve the crude solid in a minimal amount of hot methanol.

-

Slowly add cold, anhydrous diethyl ether with stirring until the solution becomes persistently cloudy.

-

Allow the flask to stand at room temperature and then in a refrigerator (0-4 °C) for several hours to facilitate complete crystallization.

-

Collect the white, crystalline product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

-

Trustworthiness: A sharp melting point and clean NMR spectrum of the recrystallized product validate its purity.

-

-

Characterization and Data Validation:

-

The identity and purity of the final product must be confirmed.

-

Part 3: Data Presentation and Characterization

Quantitative data provides the ultimate validation of a successful synthesis. The following table summarizes the key physical and spectroscopic properties of the target compound.

Table 1: Physicochemical and Spectroscopic Data

| Property | Expected Value | Source(s) |

| Molecular Formula | C₇H₁₆N₄O₂·2HCl | [1][10] |

| Molecular Weight | 261.15 g/mol | [1] |

| Appearance | White crystalline powder | [1][10] |

| Melting Point | 179-184 °C | [1][10] |

| Optical Rotation [α]²⁰D | -21.0° ± 1° (c=2.5 in MeOH) | [1] |

| ¹H NMR (D₂O, δ ppm) | ~4.1-4.2 (t, 1H, α-CH), ~3.8 (s, 3H, OCH₃), ~3.2 (t, 2H, δ-CH₂), ~1.9 (m, 2H, β-CH₂), ~1.7 (m, 2H, γ-CH₂) | [7][8] |

| ¹³C NMR (D₂O, δ ppm) | ~170.5 (C=O), ~156.9 (Guanidinium C), ~53.8 (OCH₃), ~52.6 (α-C), ~40.4 (δ-C), ~27.0 (β-C), ~23.9 (γ-C) | [7][8] |

Expertise Insight: The ¹H NMR signals are highly characteristic. The singlet at ~3.8 ppm confirms the presence of the methyl ester group. The triplet at ~4.1-4.2 ppm is the α-proton, shifted downfield by the adjacent ester and amino groups. The remaining multiplets correspond to the methylene protons of the arginine side chain. The integration of these signals should correspond to the number of protons in the structure, providing a primary validation of identity.

References

-

Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up. Scirp.org. [Link]

-

Lipophilic Arginine Esters: The Gateway to Preservatives without Side Effects. ACS Publications. [Link]

-

Cationic Surfactants from Arginine: Synthesis and Physicochemical Properties. Scientific & Academic Publishing. [Link]

-

Reactions of Amino Acids: Esterification: Videos & Practice Problems. Pearson. [Link]

-

Why is Fisher method preferred for the esterification of amino acids? Reddit. [Link]

-

Fischer–Speier esterification. Wikipedia. [Link]

-

L-arginine, methyl ester, dihydrochloride - SpectraBase. Wiley Science Solutions. [Link]

-

A Convenient Synthesis of Amino Acid Methyl Esters. National Institutes of Health (NIH). [Link]

-

d-ARGININE HYDROCHLORIDE. Organic Syntheses Procedure. [Link]

-

Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis. National Institutes of Health (NIH). [Link]

-

Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. National Institutes of Health (NIH). [Link]

-

A Convenient Synthesis of Amino Acid Methyl Esters. ResearchGate. [Link]

-

Enzymatic synthesis of N(alpha)-acyl-L-arginine esters. Vedeqsa. [Link]

-

Fischer Esterification. Organic Chemistry Portal. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up [scirp.org]

- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 5. Fischer Esterification [organic-chemistry.org]

- 6. Cationic Surfactants from Arginine: Synthesis and Physicochemical Properties [article.sapub.org]

- 7. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. reddit.com [reddit.com]

- 10. chemimpex.com [chemimpex.com]

The Biological Role of D-Arginine Methyl Ester Dihydrochloride: From Canonical Inactivity to Emerging Research

An In-Depth Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Abstract

D-Arginine methyl ester dihydrochloride is a chiral analog of the ubiquitous amino acid L-Arginine. While structurally similar, its biological role is fundamentally dictated by its stereochemistry. This technical guide provides an in-depth analysis for researchers, scientists, and drug development professionals on the function and application of D-Arginine methyl ester dihydrochloride. We will dissect its interaction, or lack thereof, with the canonical Nitric Oxide Synthase (NOS) pathway, establish its critical role as a negative control in experimental design, and explore emerging research into the independent biological activities of D-amino acids. This guide synthesizes mechanistic explanations with practical, field-proven experimental protocols to ensure scientific integrity and robust data interpretation.

Foundational Concepts: Arginine, Chirality, and Nitric Oxide

The L-Arginine-Nitric Oxide Pathway: A Cornerstone of Physiological Regulation

The L-Arginine-Nitric Oxide (NO) pathway is a critical signaling system in mammals. The enzyme family of Nitric Oxide Synthases (NOS) catalyzes the five-electron oxidation of a guanidino nitrogen of L-Arginine to produce NO and L-Citrulline.[1][2][3][4] This process is fundamental to a vast array of physiological functions, including:

-

Vasodilation: NO relaxes the smooth muscle of blood vessels, regulating blood pressure and flow.[3][5][6][7]

-

Neurotransmission: In the nervous system, NO acts as a neurotransmitter, participating in cell communication and information storage.[2][8]

-

Immune Response: Inducible NOS (iNOS) produces large amounts of NO as part of the body's defense mechanism against pathogens.[2]

Given its central role, the modulation of NOS activity is a major focus of drug discovery and biomedical research.[9]

The Importance of Being 'Right-Handed': Stereochemistry in Biological Systems

Biological systems exhibit a high degree of stereospecificity. Enzymes, receptors, and other biological targets are themselves chiral, meaning they can distinguish between enantiomers (non-superimposable mirror images) of a molecule. L-amino acids are the predominant form used in protein synthesis in mammals.[10] D-amino acids, while less common, are present in organisms from bacteria to mammals and can have distinct biological roles.[10][11]

This stereochemical distinction is paramount in the NOS pathway. Nitric Oxide Synthase is highly stereospecific for its substrate, L-Arginine, and does not utilize D-Arginine to produce nitric oxide. [10] This fundamental principle is the basis for the primary application of D-Arginine analogs in research.

D-Arginine Methyl Ester Dihydrochloride: A Structural Overview

D-Arginine methyl ester dihydrochloride is a synthetic derivative of D-Arginine with two key modifications:

-

Methyl Ester: The carboxyl group of D-Arginine is esterified with a methyl group. This modification increases the molecule's lipophilicity, which can enhance its ability to permeate cell membranes.[12][13] Once inside the cell, ubiquitous esterase enzymes are presumed to hydrolyze the ester bond, releasing D-Arginine.

-

Dihydrochloride Salt: The compound is supplied as a dihydrochloride salt, which significantly improves its stability and solubility in aqueous solutions for experimental use.[7][14]

Primary Role: The Indispensable Negative Control

The most critical and established role for D-Arginine methyl ester dihydrochloride in a research context is as a negative control in studies of the L-Arginine/NO pathway.

Causality in Experimental Design: Why Use a D-Isomer?

When studying the effects of an L-Arginine analog, such as the widely used NOS inhibitor N(G)-nitro-L-arginine methyl ester (L-NAME), it is essential to demonstrate that the observed biological effect is specifically due to the inhibition of NOS and not some other, non-specific action of the molecule.[9] By running a parallel experiment with the D-enantiomer (e.g., D-NAME or D-Arginine methyl ester), researchers can validate their findings.

The underlying logic is as follows: If the L-isomer produces a biological effect (e.g., vasoconstriction) and the D-isomer, administered under identical conditions, does not, one can confidently attribute the effect to the specific interaction with the stereospecific NOS enzyme.

A classic study demonstrated this principle: L-NAME induced changes in blood pressure and duodenal secretion in rats, but its D-isomer, D-NAME, did not.[15] Furthermore, the effects of L-NAME were reversed by co-administration of L-Arginine, but not D-Arginine, confirming the effect was mediated through the stereospecific NOS pathway.[15]

Diagram: The L-Arginine/NO Signaling Pathway

The following diagram illustrates the canonical NOS pathway and highlights the stereospecificity that is central to the use of D-Arginine analogs as controls.

Caption: Experimental workflow for measuring NOS activity.

Detailed Protocol: In Vitro NOS Inhibition Assay

This protocol is designed to assess the inhibitory potential of a test compound on purified NOS enzyme activity.

A. Reagents & Materials:

-

Purified NOS enzyme (e.g., recombinant human eNOS, nNOS, or iNOS)

-

NOS Assay Buffer (e.g., 50 mM HEPES, pH 7.4)

-

Cofactors: NADPH, FAD, FMN, (6R)-5,6,7,8-tetrahydrobiopterin (BH4), Calmodulin (for eNOS/nNOS) [1][2]* Substrate: L-Arginine

-

Nitrate Reductase

-

Griess Reagent I (e.g., Sulfanilamide in acid) [16][17]* Griess Reagent II (e.g., N-(1-naphthyl)ethylenediamine in acid) [16][17]* Nitrite Standard (Sodium Nitrite) for standard curve

-

Controls: L-NAME (Positive Control), D-Arginine methyl ester dihydrochloride (Negative Control), Vehicle (e.g., DMSO or assay buffer)

-

Test Compound

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 540 nm [8] B. Procedure:

-

Standard Curve Preparation: Prepare a dilution series of the Nitrite Standard (e.g., 0-100 µM) in NOS Assay Buffer in the 96-well plate. [18]2. Reaction Mix Preparation: Prepare a master mix containing NOS Assay Buffer, all necessary cofactors, and the NOS enzyme. Keep on ice.

-

Plate Setup: To appropriate wells of the 96-well plate, add:

-

Vehicle Control: Vehicle

-

Positive Control: L-NAME (at a concentration known to cause significant inhibition, e.g., 100 µM)

-

Negative Control: D-Arginine methyl ester dihydrochloride (at the same concentration as the test compound)

-

Test Compound: Your test compound at various concentrations.

-

-

Initiate Reaction: Add the Reaction Mix to all wells except the standard curve wells. Immediately add L-Arginine (e.g., final concentration of 1 mM) to all wells to start the reaction.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes. [8]6. Reaction Termination: Stop the reaction (e.g., by adding a small volume of zinc sulfate to precipitate the enzyme, followed by centrifugation). [8]7. Nitrate Reduction: Transfer the supernatant to a new plate. Add Nitrate Reductase and NADPH to each well to convert any nitrate (NO₃⁻) to nitrite (NO₂⁻). Incubate at room temperature for 20-30 minutes. [8][19]8. Color Development: Add Griess Reagent I, followed by Griess Reagent II to all wells (including standards). [17]Incubate for 10 minutes at room temperature, protected from light. A pink/magenta color will develop. [8]9. Measurement: Read the absorbance at 540 nm using a microplate reader. [16]10. Data Analysis: Subtract the blank absorbance from all readings. Plot the standard curve and use its linear equation to determine the nitrite concentration in each sample. Calculate the percentage of NOS inhibition for each compound relative to the vehicle control.

Data Interpretation and Summary

Proper interpretation requires comparing the effect of the test compound against the full panel of controls.

Table of Expected Outcomes

| Experimental Condition | Compound Added | Expected Relative NOS Activity | Rationale |

| Vehicle Control | Vehicle (Buffer/DMSO) | 100% | Establishes baseline enzyme activity. |

| Substrate Control | L-Arginine | 100% | Confirms enzyme is active with its natural substrate. |

| Positive Control | L-NAME | < 20% | Validates that the assay can detect known inhibition. |

| Negative Isomer Control | D-Arginine Methyl Ester | ~100% | Demonstrates that the assay is stereospecific and that the molecular backbone without the correct chirality does not cause non-specific inhibition. |

| Test Compound | Test Compound | Variable | The result of interest; its activity is compared against all controls. |

Conclusion

D-Arginine methyl ester dihydrochloride is a vital tool for researchers investigating the nitric oxide pathway. Its biological role is primarily defined by its stereochemistry; as the D-enantiomer, it is not a substrate for the highly specific Nitric Oxide Synthase enzyme. This makes it an indispensable negative control, allowing scientists to validate that the effects of L-Arginine-based compounds are due to specific enzyme modulation rather than non-specific molecular artifacts. While emerging research is beginning to explore potential independent roles for D-amino acids, the established, field-proven application of D-Arginine methyl ester dihydrochloride remains its use as a critical component of rigorous, self-validating experimental design in nitric oxide research.

References

- Application Notes and Protocols for Measuring Nitric Oxide Synthase (NOS) Activity - Benchchem.

- D-Arginine methyl ester dihydrochloride - Chem-Impex.

- Nω-Nitro-D-arginine methyl ester hydrochloride - Chem-Impex.

- EnzyChrom™ Nitric Oxide Synthase Assay Kit - BioAssay Systems.

- Nitric Oxide (NO2 /NO3 ) Assay - R&D Systems.

- Nitrite Assay Kit (Griess Reagent) - Sigma-Aldrich.

- Nitric Oxide Synthase (NOS) Activity Assay Kit (Colorimetric) - Sigma-Aldrich.

- Nitric Oxide Synthase (NOS) Assay Kit - Sigma-Aldrich.

- ab211083 Nitric Oxide Synthase Activity Assay Kit (Colorimetric) - Abcam.

- Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay - MDPI.

- Can any one suggest the exact protocol for NO assay using Griess reagent?

- Protocol Griess Test.

- Cellular and Physiological Effects of Arginine - Bentham Science Publisher.

- Cellular and Physiological Effects of Arginine - ResearchG

- Biological Importance of Arginine: Roles in Structure, Disorder, and Functionality of Peptides and Proteins - ResearchG

- Effect of NG-nitro-L-arginine methyl ester, the nitric oxide synthase inhibitor, on duodenal alkaline secretion and mepirizole-induced duodenal lesions in r

- Orally administrated D-arginine exhibits higher enrichment in the brain and milk than L-arginine in ICR mice - PubMed Central.

- The Potential of L-Arginine in Prevention and Treatment of Disturbed Carbohydrate and Lipid Metabolism—A Review - MDPI.

- Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC.

- Oral L-Arg or D-Arg did not affect the nitric oxide synthase activity...

- The nitric oxide synthase inhibitor L-NAME (N omega-nitro-L-arginine methyl ester) does not produce discriminative stimulus effects similar to ethanol - PubMed.

- NG-Nitro l-Arginine Methyl Ester and Other Alkyl...

- L-Arginine methyl ester dihydrochloride | 26340-89-6 - Biosynth.

- D-Arginine methyl ester | 65160-70-5 - Benchchem.

- L-arginine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews.

- Nα-Methylation of Arginine: Implications for Cell-Penetr

- D-Arginine methyl ester | C7H16N4O2 - PubChem.

- Lipophilic Arginine Esters: The Gateway to Preservatives without Side Effects - ACS Public

- Acute L-Arginine supplementation does not increase nitric oxide production in healthy subjects - PubMed Central.

- L-arginine and nitric oxide-related compounds in plasma: comparison of normal and arginine-free diets in a 24-h crossover study - PubMed.

- L-arginine: Does it lower blood pressure? - Mayo Clinic.

- L-Arginine methyl ester >= 98.

- Membrane permeability commonly shared among arginine-rich peptides - PubMed.

- What is the mechanism of Arginine Hydrochloride?

- Arginine-Rich Peptides Destabilize the Plasma Membrane, Consistent with a Pore Formation Translocation Mechanism of Cell-Penetr

- Arginine-rich cell-penetrating peptides induce membrane multilamellarity and subsequently enter via form

- Glutamine and arginine improve permeability and tight junction protein expression in methotrexate-tre

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. content.abcam.com [content.abcam.com]

- 3. eurekaselect.com [eurekaselect.com]

- 4. researchgate.net [researchgate.net]

- 5. L-Arginine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 6. L-arginine: Does it lower blood pressure? - Mayo Clinic [mayoclinic.org]

- 7. What is the mechanism of Arginine Hydrochloride? [synapse.patsnap.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Orally administrated D-arginine exhibits higher enrichment in the brain and milk than L-arginine in ICR mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Membrane permeability commonly shared among arginine-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. Effect of NG-nitro-L-arginine methyl ester, the nitric oxide synthase inhibitor, on duodenal alkaline secretion and mepirizole-induced duodenal lesions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. resources.rndsystems.com [resources.rndsystems.com]

- 18. researchgate.net [researchgate.net]

- 19. bioassaysys.com [bioassaysys.com]

A Senior Application Scientist's Guide to H-D-Arg-OMe.2HCl: Strategic Utilization in Advanced Peptide Synthesis

Abstract

The incorporation of non-canonical amino acids, particularly D-isomers, is a cornerstone of modern therapeutic peptide development, offering enhanced enzymatic stability and improved pharmacokinetic profiles.[1] D-Arginine is of particular interest due to the critical role of the guanidinium group in molecular recognition and biological activity.[2][3] However, its synthesis presents unique challenges, primarily due to the highly basic and nucleophilic nature of the guanidinium side chain (pKa ≈ 12.5) and the need for orthogonal protection strategies.[2][4] This guide provides an in-depth technical analysis of H-D-Arg-OMe.2HCl, a protected form of D-Arginine, designed for researchers, chemists, and drug development professionals. We will move beyond simple protocols to explore the underlying chemical principles, strategic advantages, and practical workflows for its effective use, ensuring both efficiency and integrity in the synthesis of complex, D-Arginine-containing peptides.

The D-Arginine Conundrum: Why Protection is Non-Negotiable

In the realm of solid-phase peptide synthesis (SPPS), every functional group is a potential site for unwanted side reactions. The arginine residue is particularly problematic for several reasons:

-

Guanidinium Basicity: The strongly basic side chain can interfere with pH-sensitive reactions, abstract protons, and catalyze side reactions like racemization.[4]

-

Nucleophilicity: If left unprotected, the guanidinium group can engage in nucleophilic attack on activated carboxyl species, leading to undesired branching or modification of the peptide chain.

-

Steric Hindrance & Aggregation: The bulky nature of the arginine side chain, especially when coupled with a protecting group, can impede coupling efficiency.[1][5] Furthermore, arginine-rich sequences are notoriously prone to on-resin aggregation via hydrogen bonding, which can lead to incomplete reactions and failed syntheses.[1]

Therefore, a robust protection strategy is paramount. H-D-Arg-OMe.2HCl offers a solution by protecting the C-terminus, allowing for the strategic incorporation of D-Arginine at the beginning of a sequence or in solution-phase fragment condensation.

Unveiling the Building Block: H-D-Arg-OMe.2HCl

H-D-Arg-OMe.2HCl is the dihydrochloride salt of D-Arginine methyl ester. Let's dissect its name to understand its function:

-

H- : The alpha-amino group is unprotected (as a salt), making it available for peptide bond formation after neutralization.

-

D-Arg- : It is the D-enantiomer of arginine.

-

-OMe : The carboxyl group is protected as a methyl ester . This is the key protecting group we will focus on.

-

.2HCl : It is supplied as a dihydrochloride salt. This enhances the compound's stability and shelf-life and improves its solubility in polar solvents.[6] One HCl molecule protonates the alpha-amino group, and the other protonates the highly basic guanidinium side chain, effectively "protecting by protonation" and reducing its nucleophilicity.[7]

Physicochemical Properties

A clear understanding of the reagent's physical properties is the first step in any successful synthesis.

| Property | Value | Source |

| Chemical Formula | C₇H₁₈Cl₂N₄O₂ | [8][9] |

| Molecular Weight | 261.15 g/mol | [8][9] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | ~190 °C (decomposes) | [6][8] |

| CAS Number | 78851-84-0 | [10] |

| Storage | Room temperature, under inert gas, protected from moisture | [6] |

Chemical Structure

The structure clearly shows the free (protonated) amine, the protected carboxyl group, and the protonated guanidinium side chain.

Caption: Structure of H-D-Arg-OMe.2HCl.

Application in Peptide Synthesis: A Step-by-Step Workflow

The primary use of H-D-Arg-OMe.2HCl is as the C-terminal starting residue in a peptide synthesis, either in solution or on a solid support where the final product is a C-terminal ester.

Core Experimental Protocol: Coupling

This protocol outlines the coupling of a second amino acid (e.g., Fmoc-Ala-OH) to H-D-Arg-OMe.2HCl.

Pillar of Trustworthiness: This protocol includes an in situ neutralization step. The dihydrochloride salt is not free to react. Attempting to couple directly will fail. Neutralization with a non-nucleophilic base is essential for deprotonating the alpha-amino group, thereby activating it for nucleophilic attack on the activated incoming amino acid.

-

Solubilization: Dissolve H-D-Arg-OMe.2HCl (1.0 eq) in a suitable solvent like DMF or NMP.

-

In Situ Neutralization: Cool the solution to 0°C. Add a non-nucleophilic base such as Diisopropylethylamine (DIEA) (2.0-2.2 eq) dropwise.[11] The stoichiometry is critical; two equivalents are required to neutralize both hydrochloride salts. A slight excess ensures complete neutralization. Stir for 10-15 minutes.

-

Activation of Incoming Amino Acid: In a separate vessel, dissolve the N-α-protected amino acid (e.g., Fmoc-Ala-OH) (1.0 eq), a coupling agent (e.g., HBTU, HATU) (0.95 eq), and an additive like HOBt or Oxyma (1.0 eq) in DMF. Add DIEA (2.0 eq) to this mixture and allow it to pre-activate for 5-10 minutes.

-

Coupling Reaction: Add the activated amino acid solution to the neutralized H-D-Arg-OMe.2HCl solution.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature for 2-4 hours. Monitor the reaction progress using a qualitative test (e.g., Kaiser test on a resin sample) or by analytical RP-HPLC for solution-phase synthesis.

-

Work-up (for solution phase): Once complete, the reaction mixture is typically quenched and purified using standard organic chemistry techniques (extraction, chromatography).

Workflow Visualization

Caption: Workflow for coupling an Fmoc-amino acid to H-D-Arg-OMe.2HCl.

The Crucial Step: Deprotection of the Methyl Ester

Once the peptide chain is assembled, or if the C-terminal carboxyl group needs to be activated for further reaction (e.g., cyclization or fragment condensation), the methyl ester must be removed. The choice of deprotection method is dictated by the overall protection strategy of the peptide.

Saponification: The Classic Approach

The most common method for cleaving a methyl ester is saponification, a base-mediated hydrolysis.[12]

Pillar of Expertise: While seemingly straightforward, saponification requires careful control. The hydroxide ion is a strong nucleophile and base. Excess base, prolonged reaction times, or elevated temperatures can lead to racemization at the C-terminal D-Arginine or at other sensitive residues in the peptide chain. Therefore, the reaction must be carefully monitored, and conditions should be as mild as possible.

Detailed Protocol: Saponification

-

Dissolution: Dissolve the peptide-methyl ester in a suitable solvent system, such as a mixture of THF or Dioxane and Water. The organic co-solvent is necessary to solubilize the protected peptide.

-

Cooling: Cool the solution to 0°C in an ice bath to minimize potential side reactions.

-

Base Addition: Add a stoichiometric amount (typically 1.05 to 1.2 equivalents) of an aqueous base solution, such as 1M NaOH or LiOH, dropwise while stirring.

-

Monitoring: Monitor the reaction closely by RP-HPLC. The starting material (ester) will have a longer retention time than the product (free acid). The reaction is typically complete within 1-3 hours.

-

Quenching: Once the reaction is complete, carefully neutralize the excess base by adding an equivalent amount of a weak acid, such as 1M HCl or acetic acid, until the pH is approximately neutral.

-

Isolation: Remove the organic solvent under reduced pressure and isolate the peptide, often by lyophilization or precipitation.

Deprotection Mechanism Visualization

Caption: Mechanism of methyl ester deprotection via saponification.

Orthogonal Strategies and Alternatives

The utility of the methyl ester lies in its unique deprotection condition relative to other common protecting groups, enabling orthogonal synthesis strategies.

| Protecting Group | Typical Deprotection Reagent | Cleavage Mechanism | Orthogonality |

| Methyl Ester (-OMe) | NaOH, LiOH | Base Hydrolysis | Orthogonal to acid-labile (Boc, tBu, Pbf) and hydrogenation-labile (Z, Bzl) groups. |

| tert-Butyl Ester (-OtBu) | Trifluoroacetic Acid (TFA) | Acidolysis | Orthogonal to base-labile (Fmoc) and hydrogenation-labile groups. |

| Benzyl Ester (-OBzl) | H₂/Pd-C | Catalytic Hydrogenolysis | Orthogonal to acid-labile and base-labile groups. |

For highly sensitive peptides where even mild base could be detrimental, enzymatic deprotection using esterases like Papain or other lipases offers an exceptionally mild and selective alternative, operating at neutral pH.[13]

Conclusion and Authoritative Recommendations

H-D-Arg-OMe.2HCl is a valuable, albeit specialized, tool in the peptide chemist's arsenal. Its primary strength lies in providing a stable, protected C-terminal D-Arginine residue whose protecting group can be removed orthogonally to the most common protection schemes used in modern SPPS.

-

Solution-Phase Fragment Condensation: When synthesizing a peptide fragment that will later be coupled to another fragment, H-D-Arg-OMe.2HCl provides a C-terminal residue that can be deprotected without affecting acid-labile side-chain protectors.

-

Synthesis of C-Terminal Esters: For research requiring a final peptide with a C-terminal methyl ester, this is a direct building block.

-

On-Resin Cyclization Precursors: When planning a head-to-tail cyclization, the peptide can be synthesized on a hyper-acid-labile resin. After chain assembly, the methyl ester can be saponified on-resin, followed by cleavage of the N-terminal protecting group and subsequent on-resin cyclization.

Conversely, for routine linear SPPS where a C-terminal carboxylic acid is the final goal, it is more direct and efficient to start with an N-Fmoc-D-Arginine(Pbf)-OH coupled to a suitable resin (e.g., Wang or 2-Chlorotrityl Chloride resin).

The key to leveraging H-D-Arg-OMe.2HCl is a thorough understanding of its reactivity, the critical nature of the in situ neutralization step, and the careful, controlled execution of the saponification protocol. By adhering to these principles, researchers can confidently and successfully incorporate this building block into sophisticated and therapeutically relevant peptide structures.

References

-

R. G. ResearchGate. Deprotection of N-Fmoc-α-amino acid methyl esters. Available at: [Link] (Accessed: 2026-01-09).

-

Chemsrc. H-Arg-OMe.2HCL | CAS#:26340-89-6. Available at: [Link] (Accessed: 2026-01-09).

-

Química Orgánica. Peptide synthesis - Acid group protection. Available at: [Link] (Accessed: 2026-01-09).

-

Kunze, T., & Reissmann, S. (1996). Chemoselective Removal of Protecting Groups from O-Glycosyl Amino Acid and Peptide (Methoxyethoxy)ethyl Esters Using Lipases and Papain. The Journal of Organic Chemistry, 61(18), 6402–6408. Available at: [Link] (Accessed: 2026-01-09).

-

MySkinRecipes. H-Arg-OMe·2HCl. Available at: [Link] (Accessed: 2026-01-09).

-

de la Torre, B. G., & Albericio, F. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Molecules, 25(12), 2909. Available at: [Link] (Accessed: 2026-01-09).

-

Aapptec Peptides. H-Arg-OMe 2HCl [26340-89-6]. Available at: [Link] (Accessed: 2026-01-09).

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Available at: [Link] (Accessed: 2026-01-09).

-

ResearchGate. Do I need to protect Fmoc-Arg in solid phase peptide synthesis? Available at: [Link] (Accessed: 2026-01-09).

-

Biotage. Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Available at: [Link] (Accessed: 2026-01-09).

-

CORE. Variation in proton affinity of the guanidino group between free and blocked arginine. Available at: [Link] (Accessed: 2026-01-09).

-

Tselenin, S., et al. (2022). Role of the Guanidinium Groups in Ligand–Receptor Binding of Arginine-Containing Short Peptides to the Slow Sodium Channel. International Journal of Molecular Sciences, 23(19), 11956. Available at: [Link] (Accessed: 2026-01-09).

-

ResearchGate. Guanidinium group is protonated in a strongly basic arginine solution. Available at: [Link] (Accessed: 2026-01-09).

- Guttmann, S., Boissonnas, R., & Pless, J. (1968). U.S. Patent No. 3,388,113. Washington, DC: U.S. Patent and Trademark Office.

-

Chemistry LibreTexts. 23.13: Protection of Amino Groups in Synthesis. Available at: [Link] (Accessed: 2026-01-09).

-

Master Organic Chemistry. Protecting Groups for Amines: Carbamates. Available at: [Link] (Accessed: 2026-01-09).

-

ResearchGate. Amino Acid-Protecting Groups. Available at: [Link] (Accessed: 2026-01-09).

-

AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link] (Accessed: 2026-01-09).

- Albericio, F., et al. (2008). Methods for the synthesis of arginine-containing peptides. EP1968995A1.

-

Wang, W., et al. (2021). Effects of arginine in therapeutic protein formulations: a decade review and perspectives. AAPS PharmSciTech, 22(5), 195. Available at: [Link] (Accessed: 2026-01-09).

-

Porel, M., et al. (2014). Direct Arginine Modification in Native Peptides and Application to Chemical Probe Development. ACS Medicinal Chemistry Letters, 5(11), 1214–1218. Available at: [Link] (Accessed: 2026-01-09).

-

ResearchGate. What is the alternate process for preparing ester hydrochloride? Available at: [Link] (Accessed: 2026-01-09).

-

Pianeta Chimica. Synthesis of Amino Acid Methyl Ester Hydrochloride. Available at: [Link] (Accessed: 2026-01-09).

-

Ravindranath, N., & Ramesh, C. (2007). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 12(1), 1–6. Available at: [Link] (Accessed: 2026-01-09).

-

Rohden, D. I., et al. (2021). Synthesis of Selectively 13C/2H/15N‐ Labeled Arginine to Probe Protein Conformation and Interaction by NMR Spectroscopy. Chemistry – A European Journal, 27(42), 10839–10844. Available at: [Link] (Accessed: 2026-01-09).

-

The Rojas Lab. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. Available at: [Link] (Accessed: 2026-01-09).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of the Guanidinium Groups in Ligand–Receptor Binding of Arginine-Containing Short Peptides to the Slow Sodium Channel: Quantitative Approach to Drug Design of Peptide Analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. biotage.com [biotage.com]

- 6. H-Arg-OMe·2HCl [myskinrecipes.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. H-Arg-OMe.2HCL | CAS#:26340-89-6 | Chemsrc [chemsrc.com]

- 9. 78851-84-0 CAS MSDS (H-D-ARG-OME 2HCL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. H-D-ARG-OME 2HCL | 78851-84-0 [chemicalbook.com]

- 11. peptide.com [peptide.com]

- 12. Peptide synthesis - Acid group protection [quimicaorganica.org]

- 13. pubs.acs.org [pubs.acs.org]

Core Scientific Principles and Properties

<An In-depth Technical Guide on H-D-Arg-OMe.2HCl (CAS: 78851-84-0)

Audience: Researchers, scientists, and drug development professionals.

Abstract: H-D-Arg-OMe.2HCl, or D-Arginine methyl ester dihydrochloride, is a protected form of the unnatural amino acid D-Arginine.[1] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and diverse applications in scientific research and pharmaceutical development. As a derivative of D-arginine, it serves as a crucial tool in studies involving nitric oxide synthesis and has applications in cardiovascular research, neuroscience, and protein engineering.[2][3] This document will detail its mechanism of action, provide established experimental protocols, and offer insights into data interpretation for researchers employing this versatile compound.

H-D-Arg-OMe.2HCl is valued for its role as a precursor and a research tool in various biochemical and pharmaceutical applications.[2] Its utility stems from its relationship with L-arginine, the natural substrate for nitric oxide synthase (NOS).

Physicochemical Characteristics

A foundational understanding of the compound's physical and chemical properties is paramount for its effective application.

| Property | Value |

| CAS Number | 78851-84-0 |

| Molecular Formula | C7H16N4O2·2HCl[2] |

| Molecular Weight | 261.15 g/mol [4] |

| Appearance | White to off-white powder or crystalline powder.[2][5] |

| Melting Point | 179-184°C[2] |

| Solubility | Data not available from search results. |

| Purity | ≥99% (HPLC)[2] |

| Storage Conditions | Store at 0-8°C.[2] It is also noted to be hygroscopic and air sensitive, and should be stored under an inert gas. |

Synthesis and Manufacturing

The synthesis of amino acid methyl ester hydrochlorides is a common procedure in peptide chemistry to protect the carboxylic acid group.[6] A general and convenient method involves the reaction of the amino acid with methanol in the presence of trimethylchlorosilane (TMSCl) at room temperature.[7]

General Synthetic Workflow:

Caption: General workflow for the synthesis of H-D-Arg-OMe.2HCl.

Step-by-Step Synthesis Protocol:

This protocol is a generalized procedure and may require optimization for specific laboratory conditions.

-

To a round bottom flask, add D-Arginine.

-

Slowly add freshly distilled trimethylchlorosilane with stirring.

-

Add methanol to the mixture.

-

Stir the resulting solution or suspension at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[7]

-

Upon completion, concentrate the reaction mixture using a rotary evaporator to yield the H-D-Arg-OMe.2HCl product.[7]

Mechanism of Action and Biological Significance

D-Arginine and its derivatives are utilized to inhibit glutamate-induced nitric oxide production.[1] This inhibitory action is central to its application in various research fields.

Role in Nitric Oxide Pathway Research

Nitric oxide (NO) is a critical signaling molecule in various physiological processes, including vasodilation and neurotransmission. L-arginine is the natural substrate for nitric oxide synthases (NOS), the enzymes responsible for NO production. D-arginine, being the unnatural isomer, and its derivatives like H-D-Arg-OMe.2HCl, can act as inhibitors of this process.[1][3]

Caption: Simplified diagram of H-D-Arg-OMe.2HCl's inhibitory effect on NOS.

Applications in Research and Development

H-D-Arg-OMe.2HCl is a versatile compound with a wide range of applications in both biochemical research and pharmaceutical development.

Key Research Applications:

-

Cardiovascular Research: It is used to study the effects of nitric oxide synthesis on blood pressure and vascular function, providing insights into conditions like hypertension.[3]

-

Neuroscience: This compound is a valuable tool for exploring the role of nitric oxide in neurotransmission and neuroprotection, aiding in the understanding of various neurological disorders.[3]

-

Pharmaceutical Development: It serves as a precursor in the synthesis of various pharmaceuticals, particularly those targeting cardiovascular and metabolic disorders.[2] It is also used in drug development studies to evaluate the efficacy of nitric oxide synthase inhibitors.[3]

-

Protein and Peptide Chemistry: As a protected amino acid, it is used in peptide synthesis.[6][8] It is also utilized to modify proteins and peptides to enhance their stability and activity for therapeutic applications.[2]

-

Biochemical Assays: Researchers use this chemical in assays to measure nitric oxide production in biological systems.[3]

Experimental Protocols and Methodologies

The following are generalized protocols. Researchers should consult specific literature for detailed procedures tailored to their experimental setup.

In Vitro Nitric Oxide Synthase (NOS) Inhibition Assay

Objective: To determine the inhibitory effect of H-D-Arg-OMe.2HCl on NOS activity.

Materials:

-

Purified NOS enzyme

-

L-Arginine (substrate)

-

H-D-Arg-OMe.2HCl (inhibitor)

-

Necessary co-factors (e.g., NADPH, calmodulin)

-

Griess Reagent for nitrite detection (a stable product of NO)

-

96-well plate and plate reader

Workflow:

Sources

- 1. H-D-ARG-OME 2HCL | 78851-84-0 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 78851-84-0 CAS MSDS (H-D-ARG-OME 2HCL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. pianetachimica.it [pianetachimica.it]

- 7. mdpi.com [mdpi.com]

- 8. H-Arg-OMe·2HCl [myskinrecipes.com]

Introduction to D-Arginine derivatives in research

An In-Depth Technical Guide to D-Arginine Derivatives in Research

Authored by a Senior Application Scientist

Foreword: Beyond the Proteogenic Canon

In the landscape of peptide and drug development, the twenty proteinogenic L-amino acids have long served as the primary alphabet. However, the exploration of their chiral counterparts, the D-amino acids, has unlocked a new frontier of therapeutic potential. Among these, D-Arginine and its derivatives have emerged as a particularly compelling class of molecules. Their inherent resistance to proteolytic degradation grants them superior stability and bioavailability, overcoming a primary hurdle in peptide-based therapeutics.[1][2] This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of D-Arginine derivatives, moving beyond theoretical concepts to provide actionable, field-proven insights.

Part 1: The D-Arginine Advantage: Rationale and Foundational Principles

The fundamental distinction between L-Arginine and D-Arginine lies in their stereochemistry—they are non-superimposable mirror images, or enantiomers.[3] While L-Arginine is the exclusive form incorporated into proteins during ribosomal synthesis, D-Arginine is largely absent from this process.[3] This structural difference is the cornerstone of the D-Arginine advantage. Endogenous proteases, evolved to recognize and cleave L-peptide bonds, are largely ineffective against sequences containing D-amino acids.[2] This enzymatic resistance translates directly into enhanced metabolic stability, prolonging the half-life and therapeutic window of D-Arginine-containing peptides.[1][2]

Furthermore, the incorporation of D-Arginine is not merely a strategy for stability; it can fundamentally alter or enhance biological activity. Research has demonstrated that D-Arginine derivatives can exhibit unique and potent effects in neuroprotection, cancer therapy, and antimicrobial applications, often through mechanisms distinct from their L-enantiomers.[4][5][6][7] For instance, while L-Arginine is the primary substrate for nitric oxide synthase (NOS), D-Arginine's biological effects are often independent of the NO pathway, suggesting alternative modes of action.[4][8]

Key Physicochemical Properties

The biological activity of arginine is dominated by its guanidinium group. This moiety remains protonated and positively charged across a wide physiological pH range, enabling potent electrostatic interactions with negatively charged biological structures like cell membrane phospholipids, nucleic acids, and acidic domains on proteins.[9][10] This property is central to the function of arginine-rich peptides as cell-penetrating agents and modulators of protein aggregation.[9][10]

Part 2: Synthesis and Characterization of D-Arginine Derivatives

The synthesis of D-Arginine derivatives requires precise control over chemical reactions to yield products with the desired structure and stereochemical purity.

Synthetic Strategies

A common and versatile method for creating novel D-Arginine derivatives is the formation of imines (Schiff bases) through the condensation of D-Arginine with various aldehydes. This approach allows for the introduction of diverse functional groups, enabling the tuning of the molecule's properties.

Experimental Protocol: Synthesis of Imine Derivatives of D-Arginine

This protocol describes a general procedure for synthesizing Schiff base derivatives of D-Arginine.[11][12]

Objective: To synthesize a D-Arginine imine derivative by reacting D-Arginine with a substituted aromatic aldehyde.

Materials:

-

Substituted aromatic aldehyde (e.g., 4-nitrobenzaldehyde)

-

Methanol (Anhydrous)

-

Round-bottom flask with reflux condenser

-

Stirring plate and magnetic stir bar

-

Thin-Layer Chromatography (TLC) plates (Silica gel)

-

Developing solvent (e.g., Dichloromethane:Methanol - 8:2, v/v)

-

Rotary evaporator

Procedure:

-

Solubilization: Suspend 1 mmol of D-Arginine in methanol within the round-bottom flask. Gently reflux the mixture while stirring to increase the solubility of the D-Arginine.

-

Aldehyde Addition: Once the D-Arginine is mostly dissolved, slowly add 1 mmol of the selected aromatic aldehyde to the solution under continuous stirring.

-

Reaction: Maintain the mixture at reflux for 4-8 hours. The causality here is that the elevated temperature provides the necessary activation energy for the condensation reaction to proceed to completion.

-

Monitoring: Monitor the reaction's progress using TLC. Spot the reaction mixture on a TLC plate and develop it using the appropriate solvent system. The formation of the new, typically more non-polar, imine product will be visible as a new spot with a different Rf value compared to the starting materials. Visualize spots under UV light (254 nm).

-

Work-up: Once the reaction is complete (indicated by the consumption of the limiting reagent on TLC), allow the mixture to cool to room temperature.

-